molecular formula C19H16N4O3 B2517165 N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-98-5

N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2517165
CAS RN: 864853-98-5
M. Wt: 348.362
InChI Key: RKDLTDYOSTZOLE-UHFFFAOYSA-N
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Description

The compound “N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at a certain position of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at a certain position of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .

Scientific Research Applications

Inhibition of α-Amylase Enzyme

This compound has been used in the design and synthesis of pyrrolo[2,3-d]pyrimidine-based analogues to inhibit the α-amylase enzyme. This is particularly relevant in the treatment of diabetes, as α-amylase is responsible for breaking down starch molecules into smaller ones such as glucose and maltose. Increased α-amylase activity in the blood of diabetics can contribute to the rapid breakdown of complex carbs into glucose, causing a faster rise in blood glucose levels following a meal, worsening hyperglycemia .

Antidiabetic Action

In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds with IC50 values in the 0.252–0.281 mM range . This suggests that these compounds could be potential candidates for the development of future antidiabetic drugs .

Molecular Docking

Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme. The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, displayed binding affinity from −8.2 and −8.5 kcal/mol .

Molecular Dynamic Simulations

Molecular dynamic simulations of the most active compounds were investigated into the active sites of the Bacillus paralicheniformis α-amylase enzyme for a 100-ns indicating the stability of hybrid-protein complex .

ADMET Analysis

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a crucial step in drug discovery. The compounds were found to be non-toxic via in silico ADMET analysis .

Therapeutic Interest

The compound is part of the pyridopyrimidine moiety, which is present in relevant drugs and has been studied in the development of new therapies .

properties

IUPAC Name

N-(3-methoxyphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-22-15(18(24)20-12-6-5-7-13(10-12)26-2)11-14-17(22)21-16-8-3-4-9-23(16)19(14)25/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDLTDYOSTZOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

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